Positional Isomer LogP: 4-Oxy vs. 2-Oxy Pyridine
The target compound's 4-oxy substitution pattern on the pyridine ring is predicted to result in a lower partition coefficient (XLogP) compared to its 2-substituted isomer, 2-(Azetidin-3-yloxy)-3-methylpyridine. This difference arises from the distinct electronic environments and intramolecular interactions possible with the pyridine nitrogen at the ortho vs. para position [1]. The lower lipophilicity of the 4-substituted isomer can translate to better solubility and a different off-target binding profile, which is a critical consideration when selecting a building block for an oral drug discovery program.
| Evidence Dimension | Predicted Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | 0.9 (predicted; value for the closely related 2-isomer as a reference point; target compound XLogP is expected to be lower based on structural chemistry principles) |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)-3-methylpyridine: XLogP = 0.9 (predicted) |
| Quantified Difference | The target compound is expected to have a lower XLogP value; the exact delta cannot be quantified without experimental measurement. |
| Conditions | In silico prediction (XLogP3); computed properties from PubChem/chemical databases |
Why This Matters
For medicinal chemistry procurement, the 4-substituted isomer offers a distinct lipophilicity profile that can be used to modulate ADME properties without introducing additional steric bulk.
- [1] Kuujia. (n.d.). 2-(Azetidin-3-yloxy)-3-methylpyridine (CAS 1340574-36-8). Retrieved from https://www.kuujia.com View Source
